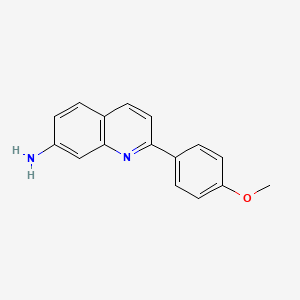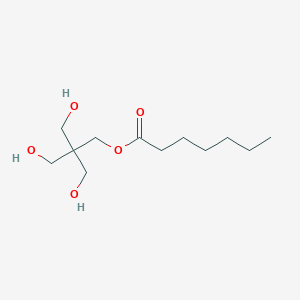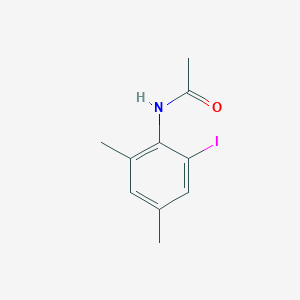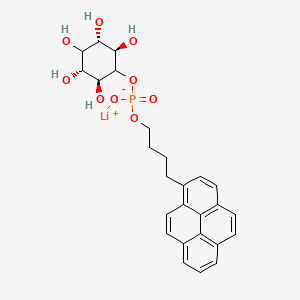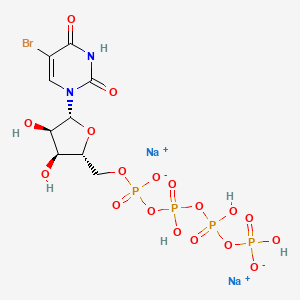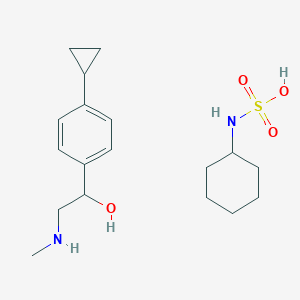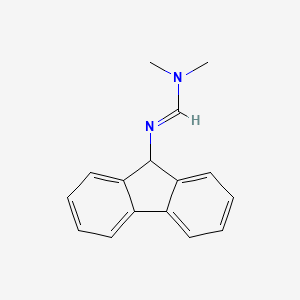
9-(Dimethylamino)methyleneaminofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Dimethylamino)methyleneaminofluorene is a compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a dimethylamino group attached to the fluorene core.
Vorbereitungsmethoden
The synthesis of 9-(Dimethylamino)methyleneaminofluorene involves several steps. One common method includes the reaction of fluorene with dimethylamine and formaldehyde under specific conditions. The reaction typically takes place in an organic solvent system, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
9-(Dimethylamino)methyleneaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorene derivatives. In biology, it has been studied for its potential use in fluorescent probes and dyes due to its unique photophysical properties. In medicine, it is being explored for its potential therapeutic applications, including its use as an antimicrobial agent. Additionally, in the industry, it is used in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 9-(Dimethylamino)methyleneaminofluorene involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
Vergleich Mit ähnlichen Verbindungen
9-(Dimethylamino)methyleneaminofluorene can be compared with other similar compounds, such as 9-(Dimethylamino)fluorene and 2,7-diacetyl-9-((dimethylamino)-methylene)-9H-fluorene. These compounds share similar structural features but differ in their functional groups and reactivity. The unique photophysical properties of this compound make it distinct from its analogs, providing it with specific advantages in certain applications .
Eigenschaften
CAS-Nummer |
101398-62-3 |
|---|---|
Molekularformel |
C16H16N2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N'-(9H-fluoren-9-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H16N2/c1-18(2)11-17-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11,16H,1-2H3 |
InChI-Schlüssel |
LSSCWKYFQZLIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


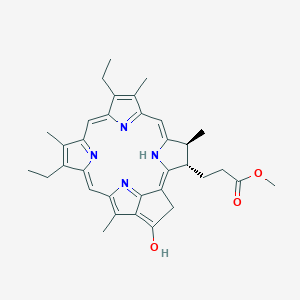
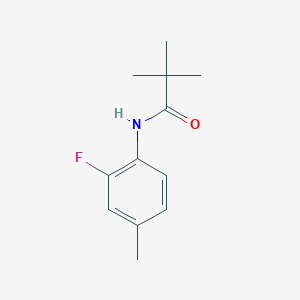
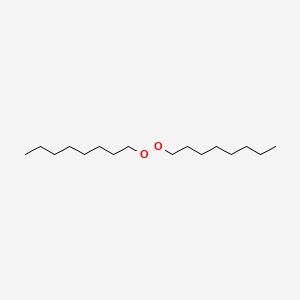
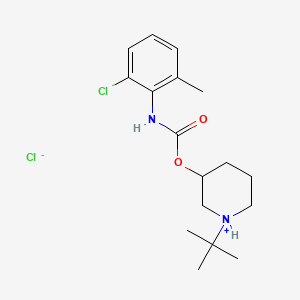
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
